molecular formula C40H60N4O7S B12833388 (2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-10,13,16-trioxa-3-azatetracos-23-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-10,13,16-trioxa-3-azatetracos-23-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B12833388
M. Wt: 741.0 g/mol
InChI Key: XKMJXZYXXAZXBT-WYMKREKISA-N
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Description

The compound “(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-10,13,16-trioxa-3-azatetracos-23-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the attachment of the thiazolylbenzyl moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The thiazolylbenzyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may have potential as a biochemical probe or a tool for studying specific biological processes. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In industry, the compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can be harnessed to improve the efficiency and sustainability of industrial operations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate the activity of the targets, leading to changes in cellular processes and physiological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, thiazole-containing molecules, and carboxamide compounds. Examples include:

  • Pyrrolidine-2-carboxamide
  • Thiazolylbenzyl derivatives
  • Tert-butyl-containing compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable tool for research and development.

Conclusion

The compound “(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-10,13,16-trioxa-3-azatetracos-23-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a versatile molecule with potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications highlight its importance as a valuable compound for further investigation and development.

Properties

Molecular Formula

C40H60N4O7S

Molecular Weight

741.0 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[6-[2-(2-oct-7-ynoxyethoxy)ethoxy]hexanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C40H60N4O7S/c1-6-7-8-9-10-13-20-49-22-24-51-25-23-50-21-14-11-12-15-35(46)43-37(40(3,4)5)39(48)44-28-33(45)26-34(44)38(47)41-27-31-16-18-32(19-17-31)36-30(2)42-29-52-36/h1,16-19,29,33-34,37,45H,7-15,20-28H2,2-5H3,(H,41,47)(H,43,46)/t33-,34+,37-/m1/s1

InChI Key

XKMJXZYXXAZXBT-WYMKREKISA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCC#C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCC#C)O

Origin of Product

United States

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